N-ethyl-4-fluoroaniline
Overview
Description
N-ethyl-4-fluoroaniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a fluorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-ethyl-4-fluoroaniline involves the nucleophilic substitution of 4-fluoronitrobenzene with ethylamine, followed by reduction of the nitro group to an amine.
Reduction of Nitro Compounds: Another method includes the reduction of 4-fluoronitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon, followed by alkylation with ethyl iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration of fluorobenzene, followed by catalytic hydrogenation and subsequent alkylation. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-4-fluoroaniline can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form N-ethyl-4-fluorocyclohexylamine under high-pressure hydrogenation conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of N-ethyl-4-fluorocyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-ethyl-4-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents .
Industry: The compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals used in electronics and materials science .
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
4-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen.
N-methyl-4-fluoroaniline: Similar structure with a methyl group instead of an ethyl group.
4-chloroaniline: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: N-ethyl-4-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The ethyl group increases lipophilicity, while the fluorine atom can enhance binding interactions in biological systems .
Properties
IUPAC Name |
N-ethyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPOYRKNIDVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407027 | |
Record name | N-ethyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-67-4 | |
Record name | N-ethyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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